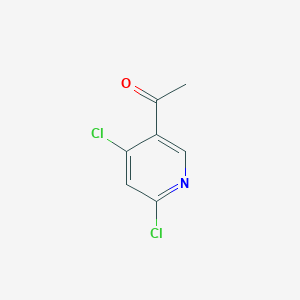

1-(4,6-Dichloropyridin-3-YL)ethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4,6-dichloropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)5-3-10-7(9)2-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSJXLAXSOGBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731681 | |

| Record name | 1-(4,6-Dichloropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887573-44-6 | |

| Record name | 1-(4,6-Dichloropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4,6-dichloropyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 1-(4,6-dichloropyridin-3-yl)ethan-1-one (CAS No. 887573-44-6), a valuable heterocyclic ketone intermediate in pharmaceutical and agrochemical research.[1][2][3] Given the electron-deficient nature of the dichloropyridine ring, this document critically evaluates several synthetic strategies, including classical electrophilic substitution and modern organometallic approaches. We present a detailed, field-proven methodology based on the robust Weinreb amide chemistry, offering a reliable and scalable route. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and related pyridine derivatives, providing both theoretical grounding and a practical, step-by-step experimental protocol.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative featuring an acetyl group at the C3 position. Its structure, combining the reactive ketone functionality with the synthetically versatile dichloropyridine scaffold, makes it an attractive starting material for the synthesis of more complex molecules. The two chlorine atoms can be selectively displaced or engaged in cross-coupling reactions, while the ketone offers a handle for numerous transformations.

The primary challenge in synthesizing this target lies in the electronic properties of the pyridine ring. Pyridine is inherently electron-deficient compared to benzene, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms. This deactivation poses significant hurdles for classical synthetic methods like Friedel-Crafts acylation.[4]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests several potential starting points. The most direct disconnection is at the C-C bond between the pyridine ring and the acetyl group, pointing to a C3-lithiated or Grignard-type pyridine species and an acetylating agent, or a Friedel-Crafts type reaction. Alternatively, the acetyl group can be constructed from a carboxylic acid derivative at the C3 position.

Caption: Retrosynthetic pathways for the target molecule.

Evaluation of Synthetic Strategies

-

Direct Friedel-Crafts Acylation: This is a classic method for acylating aromatic rings.[5][6] It involves treating the aromatic substrate with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as AlCl₃. However, this reaction is notoriously ineffective for electron-deficient heterocycles like pyridine.[4] The pyridine nitrogen acts as a Lewis base, coordinating strongly with the catalyst. This deactivates the ring towards electrophilic attack and often requires harsh conditions with poor yields.

-

Directed Ortho-Metalation (DoM) followed by Acylation: This strategy involves deprotonation of the pyridine ring using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with an acetylating agent. While powerful, achieving regioselective deprotonation at the C3 position in the presence of two chloro-substituents can be challenging and may lead to mixtures of products.

-

Synthesis from a Carboxylic Acid Derivative: This is often the most reliable and high-yielding approach for preparing ketones from complex aromatic systems. Starting from 4,6-dichloronicotinic acid, the carboxylic acid can be converted into a highly reactive and specific intermediate, such as a Weinreb amide. This intermediate reacts cleanly with organometallic reagents (e.g., methylmagnesium bromide or methyllithium) to afford the desired ketone in high yield, avoiding over-addition to form a tertiary alcohol. This pathway is chosen for our detailed protocol due to its superior control and reliability.

Proposed Synthesis Pathway via Weinreb Amide

The recommended pathway proceeds in two high-yielding steps starting from commercially available 4,6-dichloronicotinic acid.

Caption: Proposed two-step synthesis of the target ketone.

This approach leverages the stability and controlled reactivity of the Weinreb amide intermediate, which forms a stable tetrahedral intermediate upon addition of the organometallic reagent. This intermediate does not collapse to the ketone until acidic workup, preventing the common side reaction of over-addition that plagues reactions with other carboxylic acid derivatives like acid chlorides or esters.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology based on established chemical principles and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials and Equipment

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Molar Eq. |

| 4,6-Dichloronicotinic acid | 40295-65-8 | 192.00 | 10.0 g | 1.0 |

| Oxalyl Chloride | 79-37-8 | 126.93 | 5.0 mL (57.8 mmol) | 1.1 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops | Catalytic |

| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | 97.54 | 5.6 g (57.4 mmol) | 1.1 |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | 13.4 mL (166 mmol) | 3.2 |

| Methylmagnesium Bromide (3.0 M in Et₂O) | 75-16-1 | 119.24 | 20.9 mL (62.6 mmol) | 1.2 |

| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | ~400 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~300 mL | - |

| Saturated aq. NH₄Cl | - | - | ~200 mL | - |

| Saturated aq. NaHCO₃ | - | - | ~200 mL | - |

| Brine | - | - | ~100 mL | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |

Step 1: Synthesis of N-methoxy-N-methyl-4,6-dichloronicotinamide (Weinreb Amide)

-

Acid Chloride Formation: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4,6-dichloronicotinic acid (10.0 g, 52.1 mmol) and anhydrous dichloromethane (200 mL).

-

Cool the resulting suspension to 0 °C using an ice bath. Add a catalytic amount of DMF (3 drops) with stirring.

-

Slowly add oxalyl chloride (5.0 mL, 57.8 mmol) dropwise over 15 minutes. Gas evolution (CO₂, CO, HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until the solution becomes clear and gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation) to yield the crude 4,6-dichloronicotinoyl chloride as a pale yellow solid. Proceed immediately to the next step.

-

Amide Formation: Dissolve the crude acid chloride in anhydrous THF (100 mL) and cool the solution to 0 °C.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (5.6 g, 57.4 mmol) in anhydrous THF (100 mL). Cool this solution to 0 °C and slowly add anhydrous pyridine (13.4 mL, 166 mmol) with stirring.

-

Add the N,O-dimethylhydroxylamine/pyridine solution to the acid chloride solution dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours (overnight).

-

Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Weinreb amide as a white or off-white solid.

Step 2: Synthesis of this compound

-

Grignard Reaction: Dissolve the purified Weinreb amide (assuming ~10.5 g, 44.7 mmol based on an 85% yield from Step 1) in anhydrous THF (200 mL) in a flame-dried 1 L round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 20.9 mL, 62.6 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -65 °C.

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (150 mL).

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Caption: Experimental workflow for the proposed synthesis.

Characterization and Safety

Product Characterization

The identity and purity of the final product, this compound (C₇H₅Cl₂NO, M.W. 190.03 g/mol [1][2]), should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the methyl protons (singlet, ~2.6 ppm) and the two aromatic protons on the pyridine ring (two singlets or doublets, ~7.5-8.8 ppm).

-

¹³C NMR: Expect signals for the methyl carbon, the carbonyl carbon (~195-200 ppm), and the five distinct carbons of the dichloropyridine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ketone carbonyl (C=O) stretch should be visible around 1690-1710 cm⁻¹.

Safety Considerations

-

Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Grignard Reagents (MeMgBr): Pyrophoric and reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

-

Chlorinated Solvents (DCM): Volatile and suspected carcinogens. Minimize exposure and handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide outlines a robust and reliable two-step synthesis for this compound, a key intermediate for further chemical exploration. By circumventing the challenges associated with direct Friedel-Crafts acylation on a deactivated pyridine ring, the proposed Weinreb amide pathway offers superior control, higher yields, and greater scalability. The detailed protocol and workflow provide a practical framework for researchers to successfully prepare this valuable compound in a laboratory setting.

References

- 1. CAS 887573-44-6 | this compound - Synblock [synblock.com]

- 2. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound,(CAS# 887573-44-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. youtube.com [youtube.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

1-(4,6-Dichloropyridin-3-YL)ethan-1-one chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-(4,6-Dichloropyridin-3-yl)ethan-1-one

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of drugs across various therapeutic areas.[1][2] Its unique electronic properties and ability to engage in biological interactions make it a privileged structure in drug design.[1][3] Dichlorinated pyridines, in particular, serve as highly versatile building blocks, offering multiple reactive sites for the strategic elaboration of complex molecular architectures.[4]

This technical guide provides a comprehensive analysis of this compound, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, explore its electronic landscape to predict reactivity, propose a logical synthetic pathway, and detail its utility in key chemical transformations. This document is structured to provide not just data, but a field-proven perspective on how this molecule's specific features can be leveraged in a research and development context.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine carrying two chlorine atoms at the 4 and 6 positions and an acetyl group at the 3-position. These substituents dictate its physical characteristics and chemical behavior. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 887573-44-6 | [5][6][7] |

| Molecular Formula | C₇H₅Cl₂NO | [5][6][7] |

| Molecular Weight | 190.03 g/mol | [5][6] |

| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [8] |

| Synonyms | 1-(4,6-Dichloropyridin-3-YL)ethanone, 3-Acetyl-4,6-dichloropyridine | [5][6] |

| Appearance | Light brown to brown solid | [6] |

| Predicted Density | 1.376 ± 0.06 g/cm³ | [6] |

| Predicted pKa | -1.28 ± 0.10 | [6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [6] |

The Electronic Landscape and Predicted Reactivity

The reactivity of this compound is a direct consequence of the interplay between its three key structural features: the pyridine nitrogen, the chloro-substituents, and the acetyl group.

-

Pyridine Nitrogen: As an electronegative heteroatom, the nitrogen atom withdraws electron density from the aromatic ring, rendering it inherently electron-deficient.[9] This fundamental property makes the ring susceptible to nucleophilic attack and generally resistant to electrophilic substitution.

-

Chloro-Substituents (C4 & C6): The chlorine atoms at the C4 (para) and C6 (ortho) positions are also strongly electron-withdrawing via induction. Their presence significantly enhances the ring's electrophilicity, making them excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[4] The positions ortho and para to the nitrogen are particularly activated because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[10]

-

Acetyl Group (C3): The acetyl group at the C3 position is a meta-directing, deactivating group that further withdraws electron density from the ring. Its presence enhances the reactivity of the C4 and C6 positions towards nucleophiles. The ketone carbonyl also provides a reactive handle for a separate class of chemical transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 887573-44-6 | this compound - Synblock [synblock.com]

- 6. Ethanone, 1-(4,6-dichloro-3-pyridinyl)- CAS#: 887573-44-6 [m.chemicalbook.com]

- 7. This compound,(CAS# 887573-44-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(4,6-Dichloropyridin-3-YL)ethan-1-one (CAS 887573-44-6): Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dichlorinated Pyridinyl Ketone

1-(4,6-Dichloropyridin-3-yl)ethan-1-one, CAS number 887573-44-6, is a strategically important heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an acetyl group, offers a unique combination of reactive sites. The pyridine core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The two chlorine atoms serve as versatile handles for further functionalization, primarily through nucleophilic aromatic substitution, while the acetyl group provides a key electrophilic center for constructing more complex heterocyclic systems.

This guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its pivotal role as a precursor in the development of novel therapeutics, particularly in the synthesis of pyrazolo[4,3-c]pyridine scaffolds, which are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4]

Part 1: Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a research setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 887573-44-6 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO | [1][2] |

| Molecular Weight | 190.03 g/mol | [1] |

| Appearance | Light brown to brown solid | |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C in a dry, sealed place. | [1] |

Safety and Hazard Information

This compound is classified as hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, within a chemical fume hood.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most plausibly achieved via a Friedel-Crafts acylation reaction. This section outlines a detailed, field-informed protocol based on established methodologies for acylating aromatic systems.[5][6][7]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Mechanistic Rationale: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of acetyl chloride, creating a highly electrophilic acylium ion (CH₃CO⁺). This ion is the active electrophile in the reaction.

-

Electrophilic Attack: The π-electron system of the 4,6-dichloropyridine ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The dichloropyridine ring is electron-deficient, which makes this reaction more challenging than the acylation of electron-rich aromatics. Therefore, stringent anhydrous conditions and a potent Lewis acid are crucial.

-

Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the pyridine ring and yielding the final product.

Caption: Simplified mechanism of Friedel-Crafts acylation on a dichloropyridine substrate.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard Friedel-Crafts acylation procedures and should be optimized for this specific substrate.[6]

Materials:

-

4,6-Dichloropyridine

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous DCM. Cool the flask to 0°C in an ice bath.

-

Addition of Reagents: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. After 15 minutes of stirring, add a solution of 4,6-dichloropyridine (1.0 equivalent) in anhydrous DCM dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Part 3: Characterization and Spectral Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Pyridine Protons (2H): Two singlets or narrow doublets are expected in the aromatic region (δ 8.5-9.0 ppm). The proton at C5 (between the acetyl and chloro group) will be downfield due to the anisotropic effect of the carbonyl group. The proton at C2 will be slightly more upfield.

-

Acetyl Protons (3H): A sharp singlet is expected around δ 2.6-2.8 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal is expected in the range of δ 195-200 ppm.

-

Pyridine Carbons: Four signals are expected in the aromatic region (δ 120-160 ppm). The carbons bearing the chlorine atoms (C4 and C6) will be significantly deshielded.

-

Acetyl Carbon: A signal for the methyl group is expected around δ 25-30 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretches: Absorptions are expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 189, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4) in an approximate ratio of 6:1.

Part 4: Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its capacity to serve as a precursor for more complex heterocyclic systems.

Key Application: Synthesis of Pyrazolo[4,3-c]pyridines

A crucial transformation is the reaction with hydrazine to form the pyrazolo[4,3-c]pyridine core. This scaffold is of significant interest in drug discovery.[4]

Caption: Synthesis of a pyrazolo[4,3-c]pyridine derivative.

Detailed Protocol: Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

-

Setup: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[10]

Nucleophilic Aromatic Substitution (SₙAr)

The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, particularly the chlorine at the 4-position, which is para to the nitrogen atom and activated by the electron-withdrawing acetyl group.[11][12] This allows for the introduction of a wide variety of substituents (e.g., amines, alkoxides, thiols) to further elaborate the core structure, a common strategy in optimizing lead compounds in drug discovery.[13][14]

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis and medicinal chemistry. Its dichlorinated pyridine core, combined with a reactive acetyl group, provides multiple avenues for the construction of complex, biologically active molecules. The protocols and data presented in this guide, while based on established chemical principles, offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors, particularly in the exploration of novel pyrazolopyridine-based therapeutics.

References

- 1. CAS 887573-44-6 | this compound - Synblock [synblock.com]

- 2. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. youtube.com [youtube.com]

- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4,6-dichloropyridin-3-yl)ethan-1-one. Due to the limited availability of public experimental spectral data, this guide leverages predictive modeling and analysis of structurally related compounds to offer valuable insights for researchers. The document covers predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Furthermore, a plausible synthetic route and standardized protocols for the acquisition of experimental data are detailed. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of novel chemical entities involving this scaffold.

Introduction

This compound, with the chemical formula C₇H₅Cl₂NO, is a halogenated pyridine derivative.[1] Halogenated pyridines are significant structural motifs in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in various chemical transformations. The characterization of such compounds is fundamentally reliant on a suite of spectroscopic techniques. Understanding the spectral signature of this compound is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

This guide provides an in-depth analysis of its predicted spectral characteristics, offering a valuable predictive dataset for researchers.

Molecular Structure:

Figure 1: Molecular Structure of this compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the different types of protons and their relative positions in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 - 9.0 | Singlet | 1H | H-2 (Pyridyl) |

| ~7.4 - 7.6 | Singlet | 1H | H-5 (Pyridyl) |

| ~2.6 - 2.8 | Singlet | 3H | -CH₃ (Acetyl) |

Interpretation:

-

The downfield chemical shifts of the pyridyl protons (H-2 and H-5) are attributed to the deshielding effect of the electronegative nitrogen atom and chlorine substituents.

-

The singlet nature of these peaks is due to the absence of adjacent protons for coupling.

-

The acetyl methyl protons (-CH₃) are expected to appear as a sharp singlet in the upfield region, characteristic of a methyl group attached to a carbonyl carbon.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~195 - 200 | C=O (Carbonyl) |

| ~150 - 155 | C-4 (Pyridyl, C-Cl) |

| ~148 - 152 | C-6 (Pyridyl, C-Cl) |

| ~140 - 145 | C-2 (Pyridyl) |

| ~130 - 135 | C-3 (Pyridyl) |

| ~125 - 130 | C-5 (Pyridyl) |

| ~25 - 30 | -CH₃ (Acetyl) |

Interpretation:

-

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom.

-

The carbon atoms of the pyridine ring attached to chlorine (C-4 and C-6) will also be significantly downfield.

-

The remaining pyridine carbons (C-2, C-3, and C-5) will have distinct chemical shifts based on their electronic environment.

-

The acetyl methyl carbon (-CH₃) will appear at the most upfield position.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 220 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 190/192/194 | [M]⁺ (Molecular Ion) |

| 175/177/179 | [M - CH₃]⁺ |

| 147/149/151 | [M - COCH₃]⁺ |

| 112/114 | [C₄H₂ClN]⁺ |

Interpretation of Fragmentation:

The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

References

1-(4,6-Dichloropyridin-3-YL)ethan-1-one mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one

Preamble: Charting a Course for a Novel Chemical Entity

The compound this compound presents a novel chemical scaffold with currently uncharacterized biological activity.[1][2][3] Its structure, featuring a dichlorinated pyridine ring coupled to an ethanone moiety, suggests potential interactions with a range of biological targets. This guide is structured as a comprehensive research and development plan to systematically elucidate the mechanism of action (MoA) of this compound. Our approach is designed to be a self-validating cascade of experiments, moving from broad, unbiased screening to specific, hypothesis-driven validation. This document will serve as a roadmap for researchers, scientists, and drug development professionals embarking on the characterization of this and other novel chemical entities.

Part 1: Initial Characterization and Target Agnostic Screening

The foundational step in understanding the MoA of a novel compound is to cast a wide net, employing target-agnostic screening methodologies to identify potential biological activities. This phase is critical for generating initial hypotheses about the compound's function.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective insights into potential biological targets. By comparing the structure of this compound to databases of known bioactive molecules, we can generate a preliminary list of potential targets.

Experimental Protocol: In Silico Target Prediction

-

Pharmacophore Modeling:

-

Utilize software such as PharmaGist or LigandScout to generate a 3D pharmacophore model of this compound.

-

Screen this model against a database of known protein structures (e.g., PDB) to identify proteins with binding pockets that can accommodate the pharmacophore.

-

-

Target Prediction via Machine Learning:

-

Employ web-based servers like SwissTargetPrediction or SuperPred to predict potential targets based on a combination of 2D and 3D similarity to known ligands.

-

-

Data Analysis:

-

Compile a list of the top-ranking potential targets from both methods.

-

Prioritize targets that are implicated in disease pathways of interest (e.g., oncology, immunology).

-

High-Throughput Phenotypic Screening

Phenotypic screening in relevant cell-based models provides a direct readout of the compound's effect on cellular physiology. This approach is unbiased and can reveal unexpected biological activities.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Line Selection:

-

Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel) to assess anti-proliferative activity.

-

Include non-cancerous cell lines to assess general cytotoxicity.

-

-

Assay Principle:

-

Utilize a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

-

Procedure:

-

Plate cells in 384-well microplates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

-

Add the CellTiter-Glo® reagent and measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

A potent and selective effect in a particular cell line or subset of cell lines will guide further investigation.

-

Part 2: Target Identification and Validation

Based on the initial screening results, the next phase focuses on identifying the specific molecular target(s) of this compound and validating this interaction.

Broad-Spectrum Kinase Profiling

The ethanone moiety and the heterocyclic pyridine ring are common features in many kinase inhibitors.[4] Therefore, a broad-spectrum kinase profiling assay is a logical and high-priority step.

Experimental Protocol: In Vitro Kinase Profiling

-

Assay Platform:

-

Utilize a commercially available kinase profiling service (e.g., Reaction Biology's KinaseFinder™ or Eurofins' KinaseProfiler™) that screens the compound against a large panel of recombinant human kinases (typically >400).

-

-

Assay Principle:

-

These services typically employ radiometric assays using ³³P-ATP to measure the phosphorylation of a substrate by each kinase in the presence of the test compound.[]

-

-

Procedure:

-

Submit this compound for screening at a fixed concentration (e.g., 10 µM).

-

For any kinases showing significant inhibition (>50%), perform a follow-up dose-response analysis to determine the IC50 value.

-

-

Data Interpretation:

-

The results will reveal the potency and selectivity of the compound against the human kinome. A highly selective inhibitor of a particular kinase is a strong lead for further development.

-

Table 1: Hypothetical Kinase Profiling Data for this compound

| Kinase Target | Percent Inhibition at 10 µM | IC50 (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 88% | 150 |

| Kinase C | 15% | >10,000 |

| ... (400+ other kinases) | <10% | >10,000 |

Target Validation: Direct Binding Assays

Once a primary target is identified (e.g., Kinase A from our hypothetical data), it is crucial to confirm direct physical binding between the compound and the protein.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Instrumentation:

-

Utilize a Biacore™ instrument or a similar SPR-based biosensor.

-

-

Procedure:

-

Immobilize the purified recombinant target protein (e.g., Kinase A) onto a sensor chip.

-

Flow a series of concentrations of this compound over the chip and measure the change in the refractive index at the surface, which is proportional to the mass of bound compound.

-

Regenerate the sensor surface between injections.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high-affinity binding.

-

Part 3: Elucidating the Molecular Mechanism of Action

With a validated target in hand, the final phase is to dissect the precise molecular mechanism by which this compound modulates the function of its target and the downstream cellular consequences.

Mechanism of Enzyme Inhibition

For an enzymatic target like a kinase, it is important to understand the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Experimental Protocol: Kinase Inhibition Mechanism Studies

-

Assay Principle:

-

Perform a matrix of kinase activity assays where the concentrations of both the inhibitor (this compound) and the substrate (ATP) are varied.

-

-

Procedure:

-

Use a continuous-coupled enzyme assay that measures ADP production in real-time (e.g., ADP-Glo™ Kinase Assay).[4]

-

For each fixed concentration of the inhibitor, measure the initial reaction velocity at varying ATP concentrations.

-

-

Data Analysis:

-

Generate Lineweaver-Burk or Michaelis-Menten plots. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

-

Cellular Target Engagement and Downstream Signaling

The ultimate validation of the MoA is to demonstrate that the compound engages its target in living cells and modulates the downstream signaling pathway as predicted.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle:

-

The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature. CETSA measures this thermal shift in intact cells.

-

-

Procedure:

-

Treat cultured cells with this compound or a vehicle control.

-

Heat aliquots of the cell lysate to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

-

-

Data Analysis:

-

A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement in a cellular context.

-

dot

Caption: A workflow for elucidating the mechanism of action.

dot

Caption: A potential signaling pathway for a kinase inhibitor.

Conclusion

While the mechanism of action of this compound is currently unknown, the systematic approach outlined in this guide provides a robust framework for its elucidation. By progressing from broad, unbiased screening to focused, hypothesis-driven validation, we can confidently identify the molecular target(s) and unravel the intricate details of its biological activity. This structured methodology not only mitigates the risks associated with early-stage drug discovery but also maximizes the potential for uncovering novel therapeutic opportunities.

References

The Strategic Utility of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one: A Versatile Scaffold for Advanced Chemical Synthesis

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic potential of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one, a highly functionalized heterocyclic ketone. While not a final therapeutic agent itself, its strategic combination of a reactive acetyl group and two differentially active chlorine atoms on a pyridine core makes it a powerful intermediate for the construction of complex molecular architectures. We will dissect the reactivity of this molecule, presenting its applications as a versatile building block in medicinal chemistry and agrochemical research. This guide will furnish researchers with detailed, field-proven insights and experimental protocols to leverage this compound's synthetic versatility, thereby accelerating discovery programs.

Introduction: Unveiling a Privileged Synthetic Intermediate

In the landscape of modern chemical synthesis, the efficiency of a research program is often dictated by the strategic selection of its starting materials and key intermediates. This compound, bearing the CAS number 887573-44-6, represents a quintessential example of such a strategic building block.[1][2] The dichloropyridine motif is a well-established pharmacophore and a crucial component in a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[3] The presence of an acetyl group at the 3-position provides a versatile handle for a plethora of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of novel heterocyclic systems. This guide will illuminate the latent potential of this compound, transforming it from a mere catalog chemical into a cornerstone of synthetic strategy.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂NO | [4] |

| Molecular Weight | 190.03 g/mol | [1] |

| Appearance | Light brown to brown solid | [5] |

| CAS Number | 887573-44-6 | [1] |

| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [4] |

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Potential of the Dichloropyridine Core

The two chlorine atoms on the pyridine ring of this compound are not chemically equivalent. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions due to the electronic influence of the ring nitrogen. This differential reactivity can be exploited for selective, stepwise functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. The dichloropyridine core of our title compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of biaryl and vinylpyridine structures, which are prevalent in many biologically active compounds. The regioselectivity of the coupling on dichloropyridines can often be controlled by the choice of catalyst, ligand, and reaction conditions.[3]

Caption: Suzuki-Miyaura coupling workflow.

Exemplary Protocol for Selective Suzuki-Miyaura Coupling (Analogous System):

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices: The use of a phosphine-based palladium catalyst and a carbonate base in a mixed aqueous-organic solvent system is a standard and robust set of conditions for Suzuki couplings. The temperature is elevated to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[6] Similar to the Suzuki coupling, regioselective amination of dichloropyridines can be achieved.[4]

Caption: Buchwald-Hartwig amination workflow.

Exemplary Protocol for Selective Buchwald-Hartwig Amination (Analogous System):

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat to 100 °C for 12-24 hours.

-

Cool the reaction, dilute with ether, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Causality of Experimental Choices: The choice of a bulky electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, especially for less reactive aryl chlorides. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine. Anhydrous conditions are critical to prevent catalyst deactivation.

The Sonogashira coupling allows for the introduction of alkynyl groups, which are versatile functional groups that can undergo further transformations.[7][8]

Exemplary Protocol for Sonogashira Coupling (Analogous System):

-

To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Evacuate and backfill with argon three times.

-

Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC).

-

Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Reactivity of the 3-Acetyl Group: A Gateway to Heterocycles

The acetyl group is a versatile functional moiety that can participate in a wide range of reactions to build new carbocyclic and heterocyclic rings.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds (or their synthetic equivalents) with hydrazines is a classical and reliable method for the synthesis of pyrazoles, an important class of heterocycles with diverse biological activities.[9][10] The acetyl group of our title compound can be considered as part of a masked 1,3-dicarbonyl system after appropriate modification. A common strategy involves the initial formation of a chalcone or an enaminone.

Caption: Pathways to pyrazoles.

Exemplary Protocol for Pyrazole Synthesis via an Enaminone Intermediate:

-

Step 1: Enaminone Formation. To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 mmol).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

-

Step 2: Cyclocondensation. Dissolve the crude enaminone in ethanol (10 mL).

-

Add hydrazine hydrate (1.2 mmol) and a catalytic amount of acetic acid.

-

Reflux the mixture for 4-8 hours.

-

Cool the reaction, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solution and purify the residue by column chromatography or recrystallization.

Willgerodt-Kindler Reaction: Functional Group Interconversion

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into thioamides, which can be subsequently hydrolyzed to amides or carboxylic acids.[11][12][13] This reaction effectively migrates the carbonyl carbon to the terminal position of the alkyl chain and oxidizes it.

Caption: Willgerodt-Kindler reaction scheme.

Exemplary Protocol for the Willgerodt-Kindler Reaction:

-

In a round-bottom flask, combine this compound (1.0 mmol), elemental sulfur (2.5 mmol), and morpholine (3.0 mmol).

-

Heat the mixture to reflux (around 120-140 °C) for several hours. The reaction can also be efficiently carried out under microwave irradiation.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the thioamide.

-

The thioamide can be hydrolyzed to the corresponding amide or carboxylic acid by heating with aqueous acid or base.

Integrated Synthetic Strategies: Building Thienopyridines

Thienopyridines are a class of fused heterocyclic compounds with significant therapeutic applications, including well-known antiplatelet agents like clopidogrel and prasugrel.[14][15] The dichloropyridine core of our title compound can serve as a starting point for the construction of thienopyridine scaffolds, for instance, through a Gewald-type reaction sequence.

Conceptual Workflow for Thienopyridine Synthesis:

-

Functionalization of the Acetyl Group: Convert the acetyl group into a more reactive species, for example, by α-halogenation to form a phenacyl halide derivative.

-

Introduction of the Thiophene Moiety: React the α-functionalized ketone with a sulfur source and a compound containing an active methylene group (e.g., a cyanoacetate) in the presence of a base (Gewald reaction conditions).

-

Cyclization: The newly introduced functionalities can then undergo intramolecular cyclization to form the fused thienopyridine ring system.

Conclusion

This compound is a strategically valuable, yet underexplored, synthetic intermediate. Its true potential is realized when viewed not as a static molecule, but as a dynamic platform for the construction of diverse and complex chemical entities. The differential reactivity of its two chlorine atoms allows for selective, stepwise functionalization via modern cross-coupling methodologies, while the versatile acetyl group serves as a linchpin for the assembly of various heterocyclic systems. This guide has provided a framework for understanding and exploiting the rich chemistry of this compound. It is our assertion that by employing the strategies and protocols outlined herein, research and development teams in the pharmaceutical and agrochemical sectors can significantly enhance the efficiency and novelty of their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 12. Willgerodt-Kindler Reaction [drugfuture.com]

- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 14. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity | MDPI [mdpi.com]

An In-Depth Technical Guide to 1-(4,6-Dichloropyridin-3-YL)ethan-1-one: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(4,6-dichloropyridin-3-yl)ethan-1-one, a heterocyclic ketone with significant potential in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and explore its emerging role as a scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition and oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this compound and its analogs.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic structures that form the core of numerous pharmaceuticals and biologically active compounds.[1] The nitrogen atom within the pyridine ring imparts unique electronic properties, influencing the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, metabolic stability, and target affinity.

The subject of this guide, this compound, features a dichlorinated pyridine ring coupled with an ethanone moiety. This combination of a reactive ketone functional group and a halogenated aromatic system provides a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR).

Physicochemical Properties of the Core Molecule

A thorough understanding of the fundamental properties of this compound is crucial for its application in drug design and synthesis.

| Property | Value | Source |

| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [2] |

| CAS Number | 887573-44-6 | [2][3] |

| Molecular Formula | C₇H₅Cl₂NO | [2][3] |

| Molecular Weight | 190.03 g/mol | [2][3] |

| Appearance | Solid (predicted) | |

| Boiling Point | 275.3±35.0 °C (Predicted) | |

| Density | 1.376±0.06 g/cm³ (Predicted) |

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be approached through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials and the desired scale of the reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the carbon-carbon bond between the acetyl group and the pyridine ring. This leads to two primary synthetic strategies: a Grignard-type reaction and a Friedel-Crafts acylation.

Proposed Synthesis via Grignard Reaction

A promising route for the synthesis of the target molecule involves the reaction of a Grignard reagent with a suitable acylating agent. A detailed protocol for a similar transformation has been reported for the synthesis of 1-(4-amino-2-chloropyridin-3-yl)ethan-1-ones from 4-amino-2-chloronicotinonitrile.[4] This methodology can be adapted for the synthesis of this compound.

Conceptual Protocol: Synthesis via Grignard Reagent

-

Preparation of the Grignard Reagent:

-

React 3-bromo-4,6-dichloropyridine with magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) to form the 4,6-dichloropyridin-3-ylmagnesium bromide.

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Slowly add a solution of acetyl chloride or acetic anhydride in the same anhydrous ether solvent to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the acetyl group.[5][6][7]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule, with distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.[5]

-

-

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also provide structural information.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹.

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The 1-(pyridin-3-yl)ethan-1-one scaffold is a recognized pharmacophore in the development of kinase inhibitors.[8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10] The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

The this compound core can serve as a starting point for the design of novel kinase inhibitors. The acetyl group can be modified to introduce various functionalities that can interact with the active site of a target kinase. The chlorine atoms on the pyridine ring offer opportunities for further chemical modification through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the exploration of a wide chemical space.

Structure-Activity Relationship (SAR) Studies and Analog Design

Systematic modification of the this compound scaffold is essential for understanding the structure-activity relationships and for optimizing the potency and selectivity of potential drug candidates. Key areas for modification include:

-

Modification of the Acetyl Group: The methyl group of the ethanone moiety can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the kinase active site.

-

Bioisosteric Replacement of the Dichloropyridine Ring: The dichloropyridine ring can be replaced with other heterocyclic systems to improve pharmacokinetic properties, reduce potential toxicity, or explore alternative binding interactions.[11][12][13][14][15]

-

Derivatization of the Pyridine Ring: The chlorine atoms can be substituted with other functional groups to modulate the electronic properties of the ring and to introduce additional points of interaction with the target protein.

Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives can be assessed using a variety of in vitro and cell-based assays.

In Vitro Kinase Activity Assays

Several methods are available to measure the inhibitory activity of compounds against specific kinases.[1][16][17]

Protocol: Luminescence-Based Kinase Assay

This assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation reaction. A decrease in the luminescent signal indicates inhibition of the kinase.

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired concentrations.

-

Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and the test compound in a suitable kinase buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

Detection: Add a luciferase-based reagent that generates a luminescent signal proportional to the amount of remaining ATP.

-

Data Analysis: Measure the luminescence using a plate reader and calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Assays for Anticancer Activity

Cell-based assays are crucial for evaluating the efficacy of potential anticancer agents in a more physiologically relevant context.[10][18][19][20]

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The demonstrated potential of the broader class of pyridinyl ethanone derivatives as kinase inhibitors suggests that focused research on this specific core could lead to the discovery of potent and selective modulators of key cellular signaling pathways.

Future research should focus on the development and optimization of a robust and scalable synthesis for the parent compound. Subsequent efforts should be directed towards the creation of a diverse library of analogs and their systematic evaluation in a panel of kinase and cell-based assays. The integration of computational modeling and structural biology will be instrumental in guiding the rational design of next-generation inhibitors with improved efficacy and drug-like properties.

References

- 1. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 2. This compound | C7H5Cl2NO | CID 59377652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 887573-44-6 | this compound - Synblock [synblock.com]

- 4. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

Biological activity of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one

An In-depth Technical Guide to the Biological Activity of 1-(4,6-Dichloropyridin-3-YL)ethan-1-one

Authored by: A Senior Application Scientist

Preamble: Charting the Unexplored Potential of a Dichloropyridine Derivative

To the researchers, scientists, and pioneers in drug and agrochemical development, this document serves as a comprehensive guide to understanding and exploring the biological landscape of this compound. While the existing body of literature on this specific molecule is nascent, its structural motifs, featuring a dichlorinated pyridine ring coupled with a ketone functional group, strongly suggest a high potential for significant biological activity. Pyridine derivatives are integral to a vast array of modern agrochemicals, including fungicides, herbicides, and insecticides, owing to their diverse bioactivities.[1] The introduction of chlorine atoms to the pyridine ring is a well-established strategy for enhancing biological efficacy and modulating physicochemical properties.[2]

This guide, therefore, adopts a forward-looking perspective. It is structured not as a retrospective summary of established facts, but as a strategic roadmap for investigation. We will begin by consolidating the known physicochemical properties of this compound. Subsequently, we will delve into a reasoned exploration of its potential biological activities, drawing parallels with structurally related compounds. The core of this whitepaper is a detailed framework of experimental protocols, from initial high-throughput screening to more nuanced mode-of-action studies, designed to systematically uncover and characterize the bioactivity of this promising, yet understudied, molecule.

Section 1: Physicochemical Profile and Synthesis Precursors

A thorough understanding of a compound's physical and chemical properties is the bedrock of any biological investigation. These parameters influence solubility, stability, and bioavailability, thereby impacting experimental design and interpretation of results.

| Property | Value | Source |

| CAS Number | 887573-44-6 | [3][4][5] |

| Molecular Formula | C₇H₅Cl₂NO | [3][4][5] |

| Molecular Weight | 190.03 g/mol | [3][4] |

| Appearance | Light brown to brown solid | [4] |

| IUPAC Name | 1-(4,6-dichloro-3-pyridinyl)ethanone | [6] |

| Synonyms | 1-(4,6-Dichloropyridin-3-YL)ethanone; Ethanone, 1-(4,6-dichloro-3-pyridinyl)- | [3][4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C in a dry, sealed place | [3][4] |

Synthesis Considerations

While specific, detailed synthetic routes for this compound are not extensively published in peer-reviewed journals, general methodologies for the synthesis of chloropyridines and their derivatives are well-established. These often involve the chlorination of pyridine or pyridine-N-oxides.[2][7] For instance, the Vilsmeier-Haack reaction on ketones has been utilized to produce conjugated iminium salts, which can then be cyclized to form chloropyridines.[2] Another common approach is the treatment of pyridine-N-oxides with reagents like phosphoryl chloride to introduce chlorine atoms.[2] The synthesis of the ethanone side chain could potentially be achieved through Friedel-Crafts acylation or related reactions on a pre-formed dichloropyridine scaffold. Researchers aiming to synthesize this compound would likely adapt these established methods.

Section 2: Hypothesized Biological Activities and a Framework for Investigation

The true potential of this compound lies in its yet-to-be-characterized biological activity. The dichloropyridine core is a privileged scaffold in agrochemistry, suggesting several plausible avenues for investigation.

Potential as a Fungicide

Numerous pyridine derivatives exhibit potent fungicidal properties. For example, fluazinam, a broad-spectrum fungicide, contains a dichlorinated pyridine ring and functions by uncoupling oxidative phosphorylation in fungal mitochondria.[1] Other substituted pyridyl ethanols have also demonstrated high fungal toxicity.[8] The presence of the dichloropyridine moiety in our target compound makes it a strong candidate for possessing antifungal activity.

Potential as a Herbicide

Chlorinated pyridine compounds are also the basis for several important herbicides. Clopyralid and Picloram, for instance, are selective herbicides that mimic the plant hormone auxin, leading to uncontrolled growth in broadleaf weeds.[1] Another novel herbicidal mode of action involves the disruption of pyrimidine biosynthesis, a pathway essential for plant growth.[9] Given the structural alerts, evaluating the herbicidal potential of this compound is a logical and promising direction.

Potential as an Insecticide

The neonicotinoid class of insecticides, while structurally distinct from our target compound, highlights the utility of the pyridine ring in developing potent insect control agents.[10] Their mode of action involves targeting the nicotinic acetylcholine receptor in insects. While a different mechanism would be likely for our compound, the general precedent for pyridine-based insecticides warrants an investigation into its effects on common agricultural pests.

Section 3: A Systematic Approach to Biological Activity Screening